molecular formula C11H13NO B8464981 5-Ethyl-3,4-dihydro-1(2H)-isoquinolinone

5-Ethyl-3,4-dihydro-1(2H)-isoquinolinone

Cat. No.: B8464981
M. Wt: 175.23 g/mol
InChI Key: OKNKIXVFCQWNBE-UHFFFAOYSA-N
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Description

5-Ethyl-3,4-dihydro-1(2H)-isoquinolinone is a chemical compound based on the privileged 3,4-dihydroisoquinolin-1(2H)-one scaffold, a structure prevalent in numerous bioactive molecules . This core scaffold is recognized as a synthetically accessible and versatile building block in medicinal chemistry and drug discovery . Researchers value this heterocyclic framework for its potential in developing novel therapeutic and agrochemical agents. Research Applications and Value: The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a fragment of significant interest in various research fields. Its derivatives have been investigated for their diverse biological activities, which include serving as potential antitumor, antimicrobial, and antiviral agents . Furthermore, this scaffold has been exploited in agricultural science for the development of new molecules for plant disease management, demonstrating potent activity against plant pathogens like Pythium recalcitrans . Some derivatives have also been studied as tools for biomedical imaging, particularly in the research of Positron Emission Tomography (PET) probes targeting specific receptors . Chemical Features: As a high-purity research chemical, this product offers scientists a valuable intermediate for further synthetic modification. The dihydroisoquinolinone structure allows for independent variation of substituents at multiple sites, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies and the optimization of desired properties . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

5-ethyl-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C11H13NO/c1-2-8-4-3-5-10-9(8)6-7-12-11(10)13/h3-5H,2,6-7H2,1H3,(H,12,13)

InChI Key

OKNKIXVFCQWNBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CCNC(=O)C2=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₁₁H₁₃NO
  • Molecular Weight : 175.23 g/mol (calculated based on structural analogs)
  • Structure : Features a bicyclic framework with a ketone group at position 1 and an ethyl substituent at position 3.

Structural and Physicochemical Properties

The following table compares 5-Ethyl-3,4-dihydro-1(2H)-isoquinolinone with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Key Features
This compound C₁₁H₁₃NO 175.23 Likely organic-soluble Ethyl substitution enhances lipophilicity; potential bioactivity modulation
3,4-Dihydro-1(2H)-isoquinolinone C₉H₉NO 147.18 Organic-soluble, water-insoluble Parent compound; weakly alkaline; used as a synthetic intermediate
7-Amino-3,4-dihydro-1(2H)-isoquinolinone C₉H₁₀N₂O 162.19 N/A Amino group improves reactivity; density: 1.2 g/cm³; bp: ~495.9°C
5-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one C₁₀H₁₁NO₃ 193.20 N/A Polar substituents (OH, OMe) enhance solubility; potential pharmacological use
PF-06726304 acetate C₂₄H₂₇Cl₂N₃O₄ 500.40 N/A Complex derivative with antitumor activity; EZH2 inhibitor
(a) Mutagenicity and Toxicity
  • 3,4-Dihydro-1(2H)-isoquinolinone: No mutagenicity data available. Safety precautions (gloves, goggles) are recommended .
  • Hydroxylated analogs (e.g., 1(2H)-isoquinolinone): Non-mutagenic in Ames tests .
(b) Biodegradability
  • 1(2H)-Isoquinolinone: Anaerobically degraded to methane and CO₂, indicating environmental persistence under specific conditions .
  • 3,4-Dihydro-1(2H)-isoquinolinone: Found in low concentrations in groundwater, suggesting slower degradation compared to hydroxylated analogs .

Environmental and Industrial Relevance

  • Groundwater Contamination: Dihydroisoquinolinones like 3,4-dihydro-1(2H)-isoquinolinone are detected in tar oil-contaminated sites but are less prevalent than hydroxylated analogs (e.g., 1(2H)-isoquinolinone) .
  • Biodegradation Indicators: Ratios of dihydroisoquinolinones to parent compounds (e.g., isoquinoline) are used to assess natural attenuation in contaminated groundwater .

Q & A

Q. What synthetic routes are most effective for producing 5-Ethyl-3,4-dihydro-1(2H)-isoquinolinone with high purity?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, analogous dihydroisoquinolinones are prepared by refluxing precursors like 7-amino derivatives with bis(2-chloroethyl)amine hydrochloride in n-butanol at 110°C for 72 hours, yielding ~60% after purification . Optimization includes using polar aprotic solvents (e.g., acetonitrile) and catalytic acids (e.g., HBr) to enhance cyclization efficiency . Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 2.8–3.2 ppm for ethyl group protons) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR identifies the ethyl group (triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 2.6–2.8 ppm for CH₂) and the dihydroisoquinolinone backbone (aromatic protons at δ 6.8–7.4 ppm) .
  • FT-IR : Confirms carbonyl (C=O stretch at 1660–1680 cm⁻¹) and NH (3200–3350 cm⁻¹) groups .
  • LC-MS : High-resolution MS (Q-TOF) verifies molecular weight (e.g., [M+H]⁺ at m/z 190.12) and detects impurities .

Q. How is the preliminary biological activity of this compound assessed?

  • Methodological Answer : Screenings use in vitro assays:
  • Antimicrobial Activity : Agar dilution (MIC ≤ 16 µg/mL against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ ~50 µM in HeLa cells) .
  • Neuroprotection : Glutamate-induced oxidative stress models in neuronal cultures (20–40% viability improvement at 10 µM) .

Advanced Research Questions

Q. How can contradictory bioactivity data for dihydroisoquinolinone derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from metabolite interference or assay conditions. For example, hydroxylated metabolites (e.g., 5-hydroxy derivatives) may dominate in environmental samples, requiring LC-MS/MS quantification of both parent and metabolites . Statistical reconciliation involves ANOVA to compare biological replicates and Fisher’s LSD test (p < 0.05) to validate significance . Structural confirmation via X-ray crystallography (e.g., C–H···π interactions in dihydroisoquinolinones) clarifies activity-structure relationships .

Q. What strategies enhance the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer :
  • Structural Modifications : Introducing electron-withdrawing groups (e.g., 7-nitro or 5-cyano substituents) reduces oxidative metabolism .
  • Deuterium Labeling : Replacing labile hydrogens (e.g., NH or CH₂ groups) with deuterium slows CYP450-mediated degradation .
  • Microsomal Assays : Incubation with rat liver microsomes (RLM) and NADPH identifies primary metabolites; UPLC-Q-Exactive tracks degradation pathways .

Q. How do hydrogen-bonding networks influence the crystallographic packing of dihydroisoquinolinones?

  • Methodological Answer : X-ray diffraction (monoclinic C2/c space group) reveals intermolecular N–H···O=C bonds (2.8–3.0 Å) and C–H···π interactions (3.5–3.9 Å) stabilizing the lattice . Density functional theory (DFT) calculations (B3LYP/6-31G*) model these interactions, correlating with thermal stability (TGA decomposition >250°C) .

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